BenchChemオンラインストアへようこそ!

3-Phenyloxazolidine

Hydrolytic stability Prodrug design NMR kinetics

3-Phenyloxazolidine (CAS 20503-92-8) is a five-membered N,O-heterocycle bearing a phenyl substituent at the 3-position of the oxazolidine ring, with molecular formula C₉H₁₁NO and molecular weight 149.19 g·mol⁻¹. Its experimentally determined physical properties include a melting point of 28 °C, a boiling point of 94 °C at 1.5 Torr, and a density of 1.1056 g·cm⁻³ at 30 °C.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 20503-92-8
Cat. No. B3049400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyloxazolidine
CAS20503-92-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1COCN1C2=CC=CC=C2
InChIInChI=1S/C9H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5H,6-8H2
InChIKeyITSRLVMSQHOSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyloxazolidine (CAS 20503-92-8): Technical Baseline for a Heterocyclic Intermediate and Prodrug Scaffold


3-Phenyloxazolidine (CAS 20503-92-8) is a five-membered N,O-heterocycle bearing a phenyl substituent at the 3-position of the oxazolidine ring, with molecular formula C₉H₁₁NO and molecular weight 149.19 g·mol⁻¹ [1]. Its experimentally determined physical properties include a melting point of 28 °C, a boiling point of 94 °C at 1.5 Torr, and a density of 1.1056 g·cm⁻³ at 30 °C [2]. The computed octanol–water partition coefficient (LogP) is approximately 1.55, indicating moderate lipophilicity [3]. The compound serves primarily as a synthetic intermediate, a potential prodrug scaffold for β-amino alcohols, and a monomer for ring-opening polymerization, but its performance is highly dependent on the electronic and steric character of the N-3 substituent [4][5].

Why Generic Substitution of 3-Phenyloxazolidine Fails: Substituent-Dependent Stability, Reactivity, and Binding


3-Phenyloxazolidine cannot be freely interchanged with other N-substituted oxazolidines, oxazolidinones, or open-chain carbamates because the N-3 phenyl group simultaneously controls hydrolytic ring stability [1], polymerization competence [2], radical-chain oxidation kinetics [3], and, in bioactive derivatives, target-binding affinity in a regiospecific manner [4]. Replacing the N-phenyl with a methyl group yields a more hydrolytically stable ring but a compound that is >2 log units less lipophilic (LogP –0.64 vs. +1.55) and incapable of acid-catalyzed polymerization [1][2]. Conversely, moving the phenyl substituent to the 2-position or oxidizing the ring to an oxazolidinone fundamentally alters both stability and biological recognition [4][5]. The quantitative evidence below demonstrates that the 3-phenyl substitution pattern confers a unique and measurable profile across multiple performance dimensions, directly impacting procurement decisions in synthetic, materials, and medicinal chemistry contexts.

3-Phenyloxazolidine (CAS 20503-92-8): Quantified Differentiation Evidence for Scientific Selection


Hydrolytic Ring Stability: 3-Phenyl Substitution Reduces Oxazolidine Stability Relative to 3-Methyl

In a systematic ¹H NMR hydrolysis study, oxazolidines incorporating a phenyl substituent at the N-3 position were found to be less hydrolytically stable than those incorporating a methyl substituent at the same position [1]. The study employed limiting D₂O addition to oxazolidine solutions and monitored ring-opened intermediate formation by NMR. The differential stability arises because the electron-withdrawing character of the phenyl group increases the electrophilicity of the oxazolidine ring toward water attack, relative to the electron-donating methyl group. This finding has direct implications for selecting oxazolidine scaffolds in prodrug applications where a specific hydrolytic half-life is required [2].

Hydrolytic stability Prodrug design NMR kinetics

Cationic Ring-Opening Polymerization: Exclusive Competence of 3-Aryloxazolidines

Under identical acid-catalyzed conditions, 3-phenyloxazolidine and its aryl-substituted derivatives readily undergo ring-opening polymerization to yield poly(ether-imines) when heated with a small amount of dimethylaniline hydrochloride, whereas 3-alkyloxazolidines fail to polymerize entirely [1]. The unsuccessful polymerization of 3-alkyloxazolidines is attributed to their stronger basicity, which quenches the cationic propagating species. This binary (polymerizes vs. does not polymerize) differentiation establishes 3-phenyloxazolidine as a viable monomer for poly(ether-imine) synthesis, a capability absent in its N-alkyl counterparts.

Ring-opening polymerization Poly(ether-imine) Cationic catalysis

Lipophilicity Differentiation: 3-Phenyloxazolidine is Over 100-Fold More Lipophilic than 3-Methyloxazolidine

The computed octanol–water partition coefficient (LogP) for 3-phenyloxazolidine is approximately +1.55 [1], whereas 3-methyloxazolidine has an ACD/LogP of –0.64 . This difference of approximately 2.2 log units corresponds to a >100-fold higher equilibrium concentration in the octanol phase for the 3-phenyl derivative. In the context of prodrug design, the increased lipophilicity of 3-phenyloxazolidine-derived prodrugs is expected to enhance passive membrane permeability relative to 3-alkyl congeners, a property that can be exploited for oral, transdermal, or ocular delivery [2].

Lipophilicity LogP Drug-likeness Membrane permeability

Oxidative Radical-Chain Mechanism: Quantified Kinetic Parameters for 3-Phenyl-1,3-oxazolidine

3-Phenyl-1,3-oxazolidine undergoes oxidation by molecular oxygen via a radical-chain mechanism characterized by second-power chain rupture; the peroxide radicals (RO₂•) preferentially abstract the C-2 hydrogen [1]. Rate constants for both chain extension and chain rupture were experimentally determined at 40 °C, and inhibition coefficients for five distinct free-radical inhibitors were measured and found to be close to the theoretically predicted values [1]. Unlike many other amine autoxidations, the oxazolidine-derived peroxide radicals function exclusively as oxidizing agents without contributing to chain branching, which simplifies kinetic modeling. This oxidative behavior is specific to the 3-phenyl-1,3-oxazolidine scaffold and has not been reported for 3-alkyloxazolidines under comparable conditions, though the primary literature does not provide side-by-side rate data.

Autoxidation kinetics Peroxide radicals Chain rupture Inhibition coefficients

Regiospecific Binding Preference: 3-Substituted Phenyloxazolidinones Outperform 2- and 4-Substituted Analogs in HIV-1 Protease Inhibition

In a series of HIV-1 protease inhibitors incorporating phenyloxazolidinone P2 ligands, compounds bearing a 3-substituted phenyloxazolidinone moiety consistently exhibited higher binding affinities than their 2- or 4-substituted counterparts [1]. Crystal structure analyses of ligand–enzyme complexes revealed distinct binding modes for the 2- and 3-substituted P2 moieties within the S2 binding pocket, providing a structural rationale for the regiochemical preference [1]. Several 3-substituted compounds achieved picomolar binding affinity (Ki) and low nanomolar antiviral potency against patient-derived viruses from HIV-1 clades A, B, and C, while retaining activity against drug-resistant strains [1]. Although these data derive from oxazolidinone analogues (not the parent oxazolidine), the 3-phenyl substitution pattern is the critical pharmacophoric element, directly informing the selection of 3-phenyloxazolidine as the synthetic precursor for this inhibitor class.

HIV-1 protease Phenyloxazolidinone Binding affinity Structure-based design

Anticancer SAR: 3- and 4-Substituted Phenyl Oxazolidines Are Active; Ortho-Substituted and Unsubstituted Phenyl Are Inactive

A focused library of 30 chiral 2,3,4-substituted oxazolidines demonstrated that unsubstituted phenyl analogues (X = H) were completely inactive against a panel of cancer cell lines, while electron-withdrawing substituents at the 3- or 4-position of the phenyl ring conferred antiproliferative activity [1]. All ortho-substituted compounds were inactive. S-enantiomers were up to 10-fold more potent than R-enantiomers in some cases. The lead compound 24 was 5-fold and 10-fold more potent than the lead compounds against HL60 and JURKAT leukemia cells, respectively, while showing minimal toxicity against normal VERO cells [1]. This SAR directly informs the design of 3-phenyloxazolidine-derived anticancer agents: the parent 3-phenyl scaffold (unsubstituted) is inactive and requires appropriate meta- or para-substitution for activity.

Antiproliferative Cancer cell lines Oxazolidine SAR Cytotoxicity

3-Phenyloxazolidine (CAS 20503-92-8): Evidence-Backed Application Scenarios for Research and Industrial Use


Prodrug Scaffold Requiring Controlled Hydrolytic Lability and Enhanced Lipophilicity

3-Phenyloxazolidine is the preferred oxazolidine scaffold when a prodrug requires faster hydrolytic release of a β-amino alcohol or aldehyde payload in aqueous media, coupled with increased lipophilicity (LogP ≈ 1.55 vs. –0.64 for 3-methyloxazolidine) to facilitate passive membrane permeation [1][2]. The hydrolytic instability of the 3-phenyl ring relative to 3-methyl substitution, established by direct ¹H NMR comparison, allows predictable tuning of release kinetics [1]. This scenario applies to ocular, transdermal, and oral prodrug formulations of β-amino-alcohol-containing drugs such as ephedrine derivatives [3].

Monomer for Acid-Catalyzed Synthesis of Poly(ether-imine)s

3-Phenyloxazolidine is uniquely suited as a monomer for cationic ring-opening polymerization to poly(ether-imine)s using dimethylaniline hydrochloride as catalyst [4]. Under identical conditions, 3-alkyloxazolidines fail to polymerize, establishing 3-phenyloxazolidine as the sole viable monomer within the oxazolidine class for this application. The resulting poly(ether-imine) materials, while of modest molecular weight, provide a distinct polymer backbone not accessible from N-alkyl monomers [4].

Oxidative Stability Testing and Antioxidant Performance Benchmarking

3-Phenyl-1,3-oxazolidine serves as a well-characterized model substrate for studying radical-chain autoxidation mechanisms in N,O-heterocycles, with experimentally determined rate constants for chain extension and chain rupture at 40 °C [5]. Its peroxide radicals (RO₂•) function exclusively as oxidizing agents, and inhibition coefficients for five inhibitors have been quantified [5]. This makes 3-phenyloxazolidine a reference compound for evaluating antioxidant candidates and for calibrating kinetic models of amine oxidation in industrial process fluids.

Key Synthetic Intermediate for 3-Substituted Phenyloxazolidinone HIV-1 Protease Inhibitors

3-Phenyloxazolidine is the direct synthetic precursor to 3-phenyloxazolidinone-based HIV-1 protease inhibitors that achieve picomolar binding affinity and low nanomolar antiviral potency across multiple HIV-1 clades, including drug-resistant strains [6]. Because 2- and 4-substituted phenyloxazolidinone analogues exhibit inferior binding, the 3-phenyl regiochemistry embodied in 3-phenyloxazolidine is a critical structural requirement for this inhibitor series [6]. Procurement of the parent heterocycle is therefore mandatory for any medicinal chemistry program targeting this mechanism.

Quote Request

Request a Quote for 3-Phenyloxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.